An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dichlorobenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dichlorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction
4-Bromo-3,5-dichlorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds that serve as versatile intermediates in modern organic synthesis. Its molecular architecture, featuring an electrophilic aldehyde functional group and three distinct halogen substituents on the aromatic ring, offers a unique combination of reactive sites. This makes it a valuable building block for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties is the foundation for its effective application in novel synthetic pathways.
This guide provides a comprehensive technical overview of 4-Bromo-3,5-dichlorobenzaldehyde, consolidating its known and predicted properties. We will delve into its core physical characteristics, spectroscopic signature for analytical confirmation, typical reactivity, and essential safety protocols. By grounding this information in the context of analogous, well-characterized compounds, this document aims to equip scientists with the practical and theoretical knowledge required for its successful use in the laboratory.
Section 2: Core Physicochemical Properties
The physical properties of 4-Bromo-3,5-dichlorobenzaldehyde dictate its handling, reaction conditions, and purification strategies. While extensive experimental data for this specific molecule is not widely published, we can establish a robust profile through data from chemical suppliers and by drawing logical comparisons with structurally similar compounds.
| Property | Value / Expected Value | Source / Rationale |
| IUPAC Name | 4-Bromo-3,5-dichlorobenzaldehyde | --- |
| CAS Number | 120077-80-7 | BenchChem[1] |
| Molecular Formula | C₇H₃BrCl₂O | BenchChem[1] |
| Molecular Weight | 253.91 g/mol | BenchChem[1] |
| Physical Appearance | Expected to be a white to off-white crystalline solid. | Based on analogues like 3,5-Dichlorobenzaldehyde (white powder)[2] and 1-Bromo-3,5-dichlorobenzene (white solid)[3]. |
| Melting Point | Expected to be in the range of 70-85 °C. | This is an estimation. It should be higher than that of 3,5-Dichlorobenzaldehyde (63-66 °C)[2] due to the heavier bromine atom increasing intermolecular forces. It is likely to be similar to or slightly higher than its parent compound, 1-Bromo-3,5-dichlorobenzene (73-75 °C)[3]. |
| Boiling Point | No experimental data available. Predicted to be >250 °C at atmospheric pressure. | The boiling point of 1-Bromo-3,5-dichlorobenzene is 232 °C[3]. The addition of the polar aldehyde group would significantly increase the boiling point. |
| Solubility | Expected to be poorly soluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone, THF). | The nonpolar, halogenated aromatic ring dominates the molecule's character. Analogue 4-Bromobenzaldehyde is soluble in ethanol, ether, and chloroform[4]. |
Section 3: Spectroscopic and Analytical Characterization
Accurate structural confirmation of 4-Bromo-3,5-dichlorobenzaldehyde is critical. The following sections describe the expected spectroscopic data based on its structure and established principles of analytical chemistry.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be remarkably simple due to the molecule's C₂ᵥ symmetry.
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~9.9-10.1 ppm (s, 1H): This singlet corresponds to the aldehydic proton. Its significant downfield shift is characteristic, resulting from the strong deshielding effect of the carbonyl group's electronegative oxygen atom and magnetic anisotropy[5].
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~7.8-8.0 ppm (s, 2H): This singlet represents the two chemically equivalent aromatic protons at the C2 and C6 positions. Their equivalence arises from the plane of symmetry bisecting the C1-C4 axis of the benzene ring.
Expected ¹³C NMR Spectrum
Due to molecular symmetry, only four signals are expected in the aromatic/carbonyl region:
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~190 ppm: Carbonyl carbon (C=O) of the aldehyde.
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~140-145 ppm: Quaternary aromatic carbon bonded to the bromine (C4).
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~135-140 ppm: Quaternary aromatic carbons bonded to the chlorines (C3, C5).
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~130-135 ppm: Quaternary aromatic carbon bonded to the aldehyde group (C1).
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~128-132 ppm: Aromatic carbons bonded to hydrogen (C2, C6).
Expected Infrared (IR) Spectrum
The IR spectrum should display characteristic absorption bands for its functional groups:
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~1710-1690 cm⁻¹ (strong, sharp): C=O stretch of the aromatic aldehyde.
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~2850-2820 cm⁻¹ and ~2750-2720 cm⁻¹ (medium): Fermi double resonance of the aldehydic C-H stretch.
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~1580-1550 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
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Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.
Expected Mass Spectrum (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide a definitive molecular weight and a characteristic isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a unique molecular ion cluster.
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Molecular Ion (M⁺•): The spectrum will show a cluster of peaks for the molecular ion. The most abundant peaks would be at m/z 252 (C₇H₃⁷⁹Br³⁵Cl₂O), 254 (containing one ³⁷Cl or one ⁸¹Br), 256 (containing two ³⁷Cl or one ⁸¹Br and one ³⁷Cl), and 258 (containing one ⁸¹Br and two ³⁷Cl). The relative intensities of this cluster provide a powerful diagnostic tool for confirming the elemental composition.
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Key Fragments: Fragmentation would likely involve the loss of a hydrogen atom ([M-H]⁺), loss of carbon monoxide ([M-CHO]⁺), or cleavage of the halogen atoms.
Analytical Workflow
The robust characterization of a synthesized batch of 4-Bromo-3,5-dichlorobenzaldehyde requires a systematic analytical approach.
Caption: Logical workflow for the purification and analytical characterization of 4-Bromo-3,5-dichlorobenzaldehyde.
Section 4: Synthesis and Chemical Reactivity
4-Bromo-3,5-dichlorobenzaldehyde is typically synthesized via the oxidation of its corresponding alcohol, 4-bromo-3,5-dichlorobenzyl alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reagents.
Caption: General synthesis pathway for 4-Bromo-3,5-dichlorobenzaldehyde via oxidation.
The reactivity of this molecule is twofold:
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Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, Wittig olefination, and reductive amination to form amines.
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Aromatic Ring: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its utility as a building block in drug discovery.
Section 5: Applications in Research and Drug Development
The synthetic utility of 4-Bromo-3,5-dichlorobenzaldehyde is its primary value to researchers. It serves as a scaffold upon which greater molecular complexity can be built. The strategic placement of the three halogen atoms and the aldehyde group allows for sequential, site-selective modifications.
For instance, the aldehyde can be transformed first, followed by a Suzuki coupling at the C-Br position, leaving the two chlorine atoms untouched for potential later-stage modifications or as stable substituents that modulate the electronic properties and metabolic stability of a final drug candidate. This stepwise elaboration is a powerful strategy in the synthesis of targeted therapeutics.
Section 6: Safety, Handling, and Storage
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GHS Hazard Classification (Predicted):
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid breathing dust or vapors. Avoid contact with skin and eyes[7].
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and bases. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability[8].
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Section 7: Experimental Protocol: Synthesis via PCC Oxidation
This protocol details a representative lab-scale synthesis of 4-Bromo-3,5-dichlorobenzaldehyde from the corresponding benzyl alcohol using Pyridinium Chlorochromate (PCC).
Objective: To oxidize 4-bromo-3,5-dichlorobenzyl alcohol to 4-bromo-3,5-dichlorobenzaldehyde.
Materials:
-
4-bromo-3,5-dichlorobenzyl alcohol (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Diethyl Ether
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add a suspension of PCC (1.5 eq) in anhydrous DCM. The volume of DCM should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of alcohol).
-
Causality: Anhydrous conditions are crucial because the presence of water can lead to the formation of a gem-diol from the product aldehyde, which could be over-oxidized to the carboxylic acid[9].
-
-
Addition of Alcohol: Dissolve 4-bromo-3,5-dichlorobenzyl alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Reaction Monitoring: The reaction mixture will turn dark brown/black. Stir vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.
-
Trustworthiness: TLC allows for direct visualization of the consumption of the starting material (alcohol) and the appearance of the product (aldehyde), which will have a higher Rf value.
-
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel in a fritted funnel, and wash thoroughly with additional diethyl ether.
-
Causality: The silica gel plug effectively adsorbs the chromium byproducts and excess PCC, simplifying purification. Diethyl ether is used as it is a good solvent for the product but a poor solvent for the chromium salts.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-Bromo-3,5-dichlorobenzaldehyde.
References
-
PubChem. 4-Bromo-3,5-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]
-
Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
Loba Chemie. BENZALDEHYDE EXTRA PURE - Safety Data Sheet. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. 3,5-Dichlorobenzaldehyde | 10203-08-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. biosynth.com [biosynth.com]
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